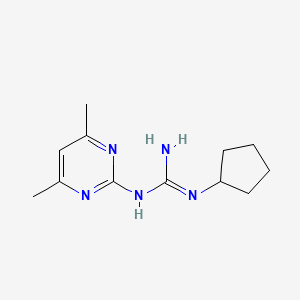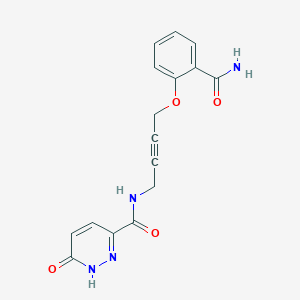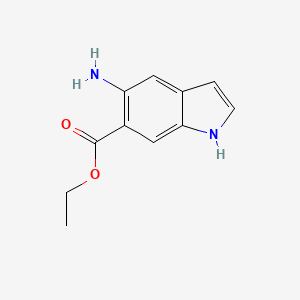![molecular formula C12H14ClF3N2O3 B2355556 2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide CAS No. 2094372-60-6](/img/structure/B2355556.png)
2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 6-position of the pyridine ring, a chloro group at the 2-position, and a carboxamide group at the 4-position. The compound also contains a 2-(2-methoxyethoxy)ethyl substituent attached to the nitrogen atom of the carboxamide group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
-
Formation of the Pyridine Ring: : The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials. For instance, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with suitable reagents can form the desired pyridine ring .
-
Introduction of the Carboxamide Group: : The carboxamide group is introduced by reacting the pyridine derivative with an appropriate amine. This step typically involves the use of reagents such as isocyanates or carbamoyl chlorides under controlled conditions .
-
Attachment of the 2-(2-methoxyethoxy)ethyl Group: : The final step involves the attachment of the 2-(2-methoxyethoxy)ethyl group to the nitrogen atom of the carboxamide. This can be achieved through nucleophilic substitution reactions using suitable alkylating agents .
Chemical Reactions Analysis
2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The chloro group at the 2-position of the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides .
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the trifluoromethyl group can be oxidized to form corresponding sulfoxides or sulfones .
-
Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .
Scientific Research Applications
2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide has several scientific research applications:
-
Chemistry: : The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
-
Biology: : It is employed in biological studies to investigate the effects of trifluoromethyl and pyridine derivatives on biological systems .
-
Medicine: : The compound is explored for its potential therapeutic properties, including its use as a building block for drug development .
-
Industry: : It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
-
2-chloro-5-(trifluoromethyl)pyridine: : This compound lacks the carboxamide and 2-(2-methoxyethoxy)ethyl groups, making it less versatile in terms of chemical reactivity and applications .
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate: : This compound contains an isocyanate group instead of a carboxamide group, leading to different reactivity and applications .
-
2-chloro-N-methoxy-N-methylacetamide: : This compound has a simpler structure with a methoxy and methyl group attached to the nitrogen atom, resulting in different chemical and physical properties .
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O3/c1-20-4-5-21-3-2-17-11(19)8-6-9(12(14,15)16)18-10(13)7-8/h6-7H,2-5H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBPDWQGYYEOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)
![4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B2355478.png)

![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine](/img/structure/B2355485.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)
![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)
![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)

![3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2355495.png)
